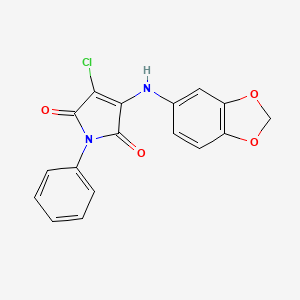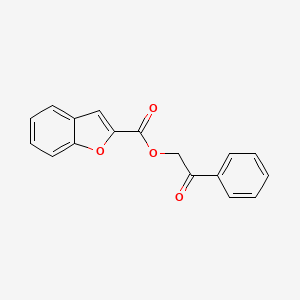![molecular formula C20H14ClN3O3 B5560140 2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)
2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic compounds that feature a complex structure including a 1,3,4-oxadiazole ring, a chlorophenyl group, and a furyl group. These moieties are known for their potential in various chemical and pharmacological applications, although the focus here is strictly on the scientific aspects excluding pharmacological uses.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as the compound , often involves cyclization reactions and the use of specific reagents to introduce the desired functional groups. For example, Zheng (2004) describes a method involving cyclization under microwave irradiation, offering advantages such as high yield and rapid reaction rate for the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, highlighting a general approach that may apply to our compound of interest (Li Zheng, 2004).
Molecular Structure Analysis
The molecular structure of related compounds typically showcases intermolecular interactions and orientation between different rings. For instance, Saravanan et al. (2016) reported on a structurally related acetamide where the chlorophenyl ring is oriented at a specific angle with respect to another heterocyclic ring, indicating the potential geometric configuration of our compound (K. Saravanan, K. Priya, S. Anand, S. Kabilan, S. Selvanayagam, 2016).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole derivatives are diverse, including interactions with various reagents to either modify the oxadiazole core or to introduce new functional groups. The study by Parikh and Joshi (2014) on the synthesis and evaluation of oxadiazole derivatives provides insight into the chemical reactivity and potential transformations of such compounds, although specifics on the exact reactions applicable to our target compound are not detailed (K. Parikh, D. Joshi, 2014).
Scientific Research Applications
Antibacterial Applications
Several studies have synthesized compounds related to "2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide" and evaluated their antibacterial activity. For instance, Desai et al. (2008) focused on the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008). This highlights the structural relevance and potential of such compounds in combating bacterial infections.
Antitumor Activity
Compounds bearing the 1,3,4-oxadiazole moiety have been explored for their antitumor activities. Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings and evaluated their antitumor activity in vitro against human tumor cell lines. The study found that some derivatives exhibited considerable anticancer activity, indicating the potential therapeutic applications of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds provides insights into their potential applications. Boechat et al. (2011) detailed the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing intermolecular interactions that generate 3-D arrays, which are critical for understanding the compound's reactivity and binding properties (Boechat et al., 2011).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-8-6-13(7-9-15)11-18(25)22-16-4-1-3-14(12-16)19-23-24-20(27-19)17-5-2-10-26-17/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELAUTBDTWMJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)
![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)
![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)
![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)


![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)
